molecular formula C9H11ClN2O5 B13934543 3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid

3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid

Cat. No.: B13934543
M. Wt: 262.65 g/mol
InChI Key: ONGFZEORDLKBBU-UHFFFAOYSA-N
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Description

3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid is a chemical compound with a complex structure that includes a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid typically involves multiple steps. One common method involves the reaction of 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridazine with ethylene glycol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
  • 4-Chloro-5-(2-hydroxyethylamino)-3-(2H)-pyridazinone

Uniqueness

3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridazinone ring with an ethoxypropanoic acid moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H11ClN2O5

Molecular Weight

262.65 g/mol

IUPAC Name

3-[2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]ethoxy]propanoic acid

InChI

InChI=1S/C9H11ClN2O5/c10-8-6(5-11-12-9(8)15)17-4-3-16-2-1-7(13)14/h5H,1-4H2,(H,12,15)(H,13,14)

InChI Key

ONGFZEORDLKBBU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C(=C1OCCOCCC(=O)O)Cl

Origin of Product

United States

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